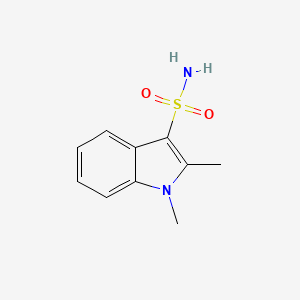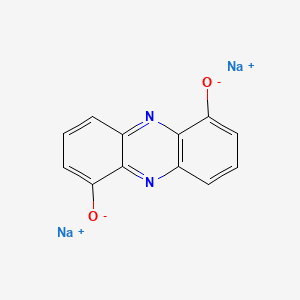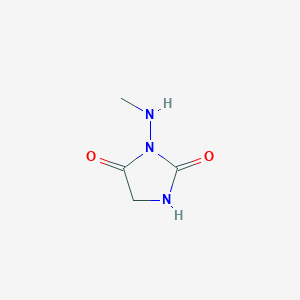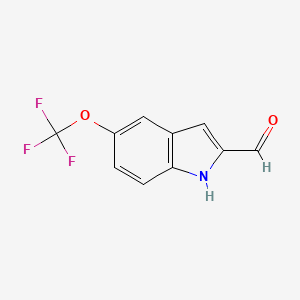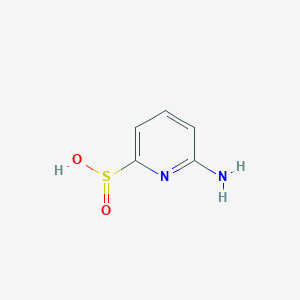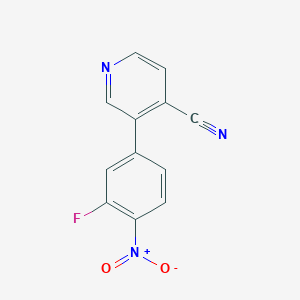
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an isonicotinonitrile moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile typically involves the reaction of 3-fluoro-4-nitroaniline with isonicotinonitrile under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydride).
Coupling Reactions: Aryl halides, palladium catalysts, bases (e.g., potassium carbonate).
Major Products
Reduction: 3-(3-Amino-4-nitrophenyl)isonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups allows the compound to engage in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-nitrophenol
- 4-Fluoro-3-nitrobenzonitrile
- 4-Fluoro-3-nitrophenyl isocyanate
Uniqueness
3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluoro and nitro groups on the phenyl ring, along with the isonicotinonitrile moiety, provides a versatile platform for further functionalization and exploration in various research domains.
Propriétés
Formule moléculaire |
C12H6FN3O2 |
|---|---|
Poids moléculaire |
243.19 g/mol |
Nom IUPAC |
3-(3-fluoro-4-nitrophenyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H6FN3O2/c13-11-5-8(1-2-12(11)16(17)18)10-7-15-4-3-9(10)6-14/h1-5,7H |
Clé InChI |
UZGKOOOMEXFZLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=CN=C2)C#N)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
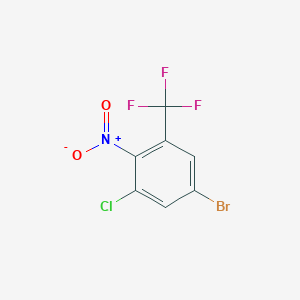
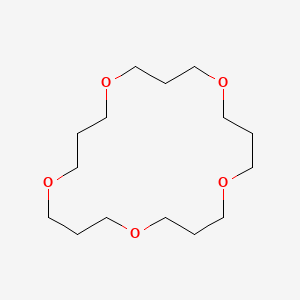
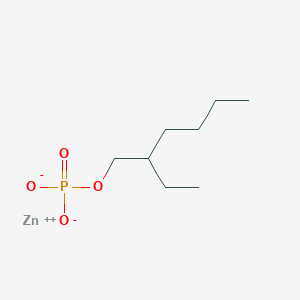
![N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B12825972.png)
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825974.png)
